4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine
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Overview
Description
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a pyrimidine core substituted with a 5-chloro group and a 4,6-diamine functionality, along with a 1,3-benzodioxol-5-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2,4-dichloro-5-nitropyrimidine and an amine source.
Introduction of the 1,3-Benzodioxol-5-ylmethyl Group: This step involves the nucleophilic substitution reaction where the 1,3-benzodioxol-5-ylmethyl group is introduced to the pyrimidine core.
Reduction and Amination: The nitro group is reduced to an amine, followed by further functionalization to introduce the diamine groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways by binding to active sites or altering protein conformation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-2,6-diamine
- 4-N-(1,3-benzodioxol-5-ylmethyl)-5-bromopyrimidine-4,6-diamine
- 4-N-(1,3-benzodioxol-5-ylmethyl)-5-fluoropyrimidine-4,6-diamine
Uniqueness
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O2/c13-10-11(14)16-5-17-12(10)15-4-7-1-2-8-9(3-7)19-6-18-8/h1-3,5H,4,6H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENHAFDZXPQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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